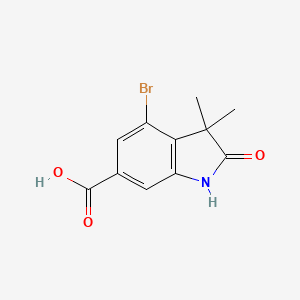

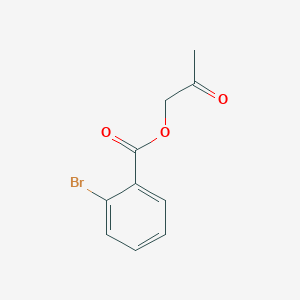

2-(Benzyloxy)-3-bromo-5-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Benzyloxy)benzoic acid” is a type of organic compound . It has a molecular formula of C14H12O3 . The compound is part of the benzoic acid family, which are simple aromatic carboxylic acids .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-3-bromo-5-methylbenzoic acid” are not available, similar compounds often involve processes like Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)benzoic acid” consists of a benzoic acid group attached to a benzyloxy group . The molecular weight is approximately 228.243 Da .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Aromatic Constituents for Antibiotics : A study describes the synthesis of aromatic constituents similar to 2-(Benzyloxy)-3-bromo-5-methylbenzoic acid, which are found in calichemicin antibiotics. These compounds were synthesized from readily available materials and are significant in the study of antibiotic properties (Laak & Scharf, 1989).

Thermodynamics and Solubility

- Thermodynamic Studies : Another research focused on the thermodynamics of substances similar to this compound. It investigated the temperature dependences of vapor pressures and melting temperatures, providing valuable data for understanding the substance's physical properties (Zherikova et al., 2016).

Synthesis of Anti-Cancer Intermediates

- Key Intermediate for Anti-Cancer Drugs : A study reports the synthesis of Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, from 2-amino-5-methylbenzoic acid. This highlights the potential use of similar compounds in the development of cancer treatments (Cao Sheng-li, 2004).

Application in Drug Development

- Pharmaceutical Drug Synthesis : The synthesis of pharmacologically active benzo[b]thiophen derivatives, which are structurally related to this compound, was explored for their potential as active compounds in pharmaceuticals (Chapman et al., 1971).

Photodynamic Therapy for Cancer

- Treatment of Cancer in Photodynamic Therapy : Research on a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups provides insights into the potential use of similar compounds in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Synthesis of Electrochemical Properties

- Electrochemical Properties : The study on the synthesis and electrochemical properties of benzyloxy-functionalized diiron 1,3-propanedithiolate complexes relevant to the active site of [FeFe]-hydrogenases demonstrates the potential of such compounds in electrochemical applications (Song et al., 2012).

Propiedades

IUPAC Name |

3-bromo-5-methyl-2-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWJHSOWQVSLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

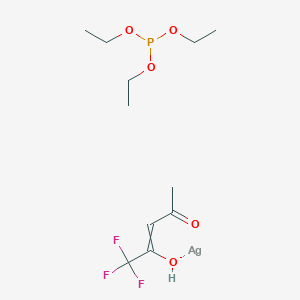

![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II)](/img/structure/B6292790.png)

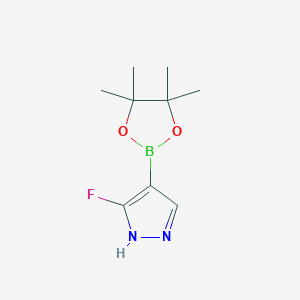

![(5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate](/img/structure/B6292792.png)